molecular formula C20H13N3O2 B1347239 6-Nitro-2,3-diphenylquinoxaline CAS No. 7466-45-7

6-Nitro-2,3-diphenylquinoxaline

Cat. No. B1347239
CAS RN: 7466-45-7
M. Wt: 327.3 g/mol
InChI Key: QSJFEWWENJXUCR-UHFFFAOYSA-N
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Description

6-Nitro-2,3-diphenylquinoxaline is a chemical compound with the molecular formula C20H13N3O2 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .


Synthesis Analysis

The synthesis of 6-Nitro-2,3-diphenylquinoxaline has been reported in several studies. One method involves the condensation of substituted o-phenylene diamines with benzil . Another method involves the Buchwald–Hartwig amination reaction . A third method involves the reaction of 2,3-dichloroquinoxaline with thiourea .


Molecular Structure Analysis

The molecular structure of 6-Nitro-2,3-diphenylquinoxaline consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions and a nitro group attached at the 6 position .


Chemical Reactions Analysis

6-Nitro-2,3-diphenylquinoxaline can undergo various chemical reactions. For example, 2,3-dihydroxyquinoxaline can undergo an electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .


Physical And Chemical Properties Analysis

6-Nitro-2,3-diphenylquinoxaline has a molecular weight of 327.3 g/mol, a computed XLogP3-AA of 4.4, and a topological polar surface area of 71.6 Ų . It also has a density of 1.3±0.1 g/cm³, a boiling point of 483.6±40.0 °C at 760 mmHg, and a flash point of 246.3±27.3 °C .

Scientific Research Applications

Application 1: Accelerated Formation of 2,3-Diphenylquinoxalines

  • Summary of Application : The accelerated formation of 2,3-diphenylquinoxalines in microdroplets generated in a nebulizer has been investigated .
  • Methods of Application : This was investigated by competition experiments in which equimolar quantities of 1,2-phenylenediamine and a 4-substituted homologue compete to condense with benzil .
  • Results or Outcomes : A structure-reactivity relationship in the form of a Hammett correlation has been found by analyzing the ratio of 2,3-diphenylquinoxaline and the corresponding substituted-2,3-diphenylquinoxaline .

Application 2: Optoelectrochemical Study

  • Summary of Application : 2,3-diphenylquinoxaline amine derivatives have been synthesized and used as yellow-blue emissive materials for optoelectrochemical study .
  • Methods of Application : A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .
  • Results or Outcomes : The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .

Application 3: Biological and Pharmacological Studies

  • Summary of Application : Quinoxaline derivatives have diverse pharmacological activities such as bacteriocides and insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
  • Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : The outcomes also vary widely, but in general, quinoxaline derivatives have shown promise in a variety of therapeutic areas .

Application 4: Synthesis of Quinoxaline Derivatives

  • Summary of Application : Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies .
  • Methods of Application : One common method involves the condensation of aromatic diamines and dicarbonyl derivatives .
  • Results or Outcomes : The result of these reactions is a variety of quinoxaline derivatives, each with potentially unique properties and applications .

Application 5: Antithrombotic Activity

  • Summary of Application : Quinoxalinone derivatives have been patented for their antithrombotic activity .
  • Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
  • Results or Outcomes : The outcomes also vary widely, but in general, quinoxalinone derivatives have shown promise in a variety of therapeutic areas .

Application 6: Optoelectrochemical Study

  • Summary of Application : 2,3-diphenylquinoxaline amine derivatives have been synthesized and used as yellow-blue emissive materials for optoelectrochemical study .
  • Methods of Application : A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .
  • Results or Outcomes : The optoelectronic properties of the dyes were scrutinized using electronic absorption and fluorescence spectroscopy, cyclic voltammetry, thermogravimetric analysis, and differential scanning calorimetry .

Safety And Hazards

When handling 6-Nitro-2,3-diphenylquinoxaline, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the research and development of 6-Nitro-2,3-diphenylquinoxaline and its derivatives could involve the exploration of their potential therapeutic uses, given their diverse biological activities . Additionally, the development of more sustainable and efficient methods for their synthesis could be another area of focus .

properties

IUPAC Name

6-nitro-2,3-diphenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJFEWWENJXUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322984
Record name 6-nitro-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-2,3-diphenylquinoxaline

CAS RN

7466-45-7
Record name 7466-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-nitro-2,3-diphenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diphenyl-6-nitroquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
M Singh, US Rai, RN Rai - researchgate.net
The investigations for fluorescent materials are highly demanded for the production of energy saving lighting appliances and fluorescent materials have been extensively used as …
Number of citations: 2 www.researchgate.net
M Ouakki, M Galai, Z Benzekri, C Verma… - Colloids and Surfaces A …, 2021 - Elsevier
Three quinoxaline-based heterocycles namely, 6-methyl-2,3-diphenylquinoxaline (Q-CH 3 ), 6-nitro-2,3-diphenylquinoxaline (Q-NO 2 ) and 2,3-diphenylquinoxaline (QH) were …
Number of citations: 50 www.sciencedirect.com
MM Heravi, K Bakhtiari, HA Oskooie… - … An International Journal …, 2008 - Wiley Online Library
MnCl 2 efficiently catalyzes the condensation of o‐phenylenediamine derivatives with 1,2‐diketones at room temperature to afford the corresponding quinoxaline derivatives in high …
Number of citations: 52 onlinelibrary.wiley.com
DR Eckroth, TG Cochran, EC Taylor - The Journal of Organic …, 1966 - ACS Publications
DR Eckroth, lb TG Cochran, and Edward C. Taylor nitroanthranil (III) were unsuccessful because III is easily ring opened under the basic reaction conditions to methyl 4-nitroanthranilate …
Number of citations: 10 pubs.acs.org
FB Mallory, CS Wood, BM Hurwitz - The Journal of Organic …, 1964 - ACS Publications
Additional examples are given of the recently described reactionin which an aromatic nitro group and an adjacent ring hydrogen are replaced by a halogen and an alkoxy group, …
Number of citations: 26 pubs.acs.org
Z Rezaei, M Asadi, MN Montazer… - Anti-Cancer Agents …, 2022 - ingentaconnect.com
Background: Tubulin inhibitors have proved to be a promising treatment against cancer. Tubulin inhibitors target different areas in microtubule structure to exert their effects. The …
Number of citations: 1 www.ingentaconnect.com
K Selvaraj, H Arumugam, A Muthukaruppan… - Soft Matter, 2022 - pubs.rsc.org
The new 2,3-diphenylquinoxalin-6-amine (dpqa) was designed and synthesized through an efficient and high yield condensation process. Data from FTIR and 1H-NMR spectroscopy …
Number of citations: 4 pubs.rsc.org
M Kumaresan, K Selvakumar… - Energy and Environment …, 2017 - ingentaconnect.com
Synthesis of Quinoxaline Derivatives Using Heteropoly-11-Molybdo-1-Vanadophosphoric Acid Supported on Montmorillonite K10 Clay a Page 1 IP: 5.10.31.211 On: Mon, 17 Oct 2022 …
Number of citations: 0 www.ingentaconnect.com
F Shirini, S Akbari-Dadamahaleh… - Comptes Rendus …, 2013 - Elsevier
Rice husk, as a green and cheap reagent, can be used for the promotion of the synthesis of 12-aryl -8, 9,10,12-tetrahydrobenzo[α] xanthen-11-one derivatives (ATXOs) via three-…
Number of citations: 47 www.sciencedirect.com
F Mohsenzadeh, K Aghapoor… - Journal of the Brazilian …, 2007 - SciELO Brasil
Two benign, simple, rapid (3 min), solvent-free and versatile microwave energy transfer systems for the synthesis of quinoxalines, ie 2,3-diphenylquinoxaline and its derivatives, 2,3-…
Number of citations: 72 www.scielo.br

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